molecular formula C16H23N3O2 B1456426 N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine CAS No. 223381-95-1

N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine

Cat. No.: B1456426
CAS No.: 223381-95-1
M. Wt: 289.37 g/mol
InChI Key: QYNXRZLQTYRKBI-UHFFFAOYSA-N
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Description

N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine (CAS 223381-95-1) is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol . Its structure features an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry for its potential to improve the physicochemical and metabolic properties of therapeutic agents . The incorporation of azetidine rings into compounds, such as small macrocyclic peptides, is a recognized strategy to enhance conformational stability and resistance to proteolytic degradation . The specific architecture of this molecule, which combines the azetidine ring with a piperazine moiety and a p-methoxyphenyl group, suggests its utility as a valuable intermediate or scaffold in drug discovery research. It is commonly used in the synthesis and development of novel biologically active molecules. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers can inquire for detailed pricing and availability in quantities ranging from 100mg to multi-gram scales .

Properties

IUPAC Name

1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-13(20)19-11-15(12-19)18-9-7-17(8-10-18)14-3-5-16(21-2)6-4-14/h3-6,15H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNXRZLQTYRKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Azetidine Core

According to patent WO2000063168A1, a key advancement in the preparation of azetidine derivatives is the improved synthesis of 3-amino-azetidines, which serve as essential intermediates for the target compound. The process involves:

  • Treatment of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid to remove protecting groups and isolate the free azetidine derivative.
  • Extraction and purification steps including aqueous base treatment, saturation with potassium carbonate, organic solvent extraction, drying, and evaporation to yield crystalline azetidine intermediates with yields around 64%.

This method enhances yield and broadens the scope of accessible azetidine derivatives, facilitating the synthesis of compounds like N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine.

Coupling with p-Methoxyphenylpiperazine

The azetidine intermediate is reacted with 4-(p-methoxyphenyl)piperazine to form the corresponding substituted azetidine-piperazine compound. This step commonly involves nucleophilic substitution reactions where the azetidine nitrogen attacks an electrophilic center on the piperazine derivative or vice versa.

  • The reaction typically occurs under reflux conditions in solvents such as ethanol or acetonitrile.
  • Hydrogen chloride gas bubbling through the reaction mixture at low temperature (0°C) followed by heating to reflux for extended periods (e.g., 12 hours) is used to promote formation of the hydrochloride salt of the product.
  • Purification involves filtration, washing with solvents like methyl tert-butyl ether, and sometimes chromatographic techniques.

Acetylation Step

The introduction of the acetyl group on the azetidine nitrogen is achieved by acetylation, often using acetic anhydride or acetyl chloride under controlled conditions.

  • The acetylation is performed after the coupling step or on isolated azetidine-piperazine intermediates.
  • Reaction conditions are optimized to ensure selective acetylation without affecting other functional groups.
  • This step yields the final this compound compound, often isolated as its hydrochloride salt for stability and ease of handling.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields based on the synthesis steps described:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Azetidine deprotection HCl gas, aqueous workup 0°C to ambient 1 hour ~64 Extraction and crystallization
Coupling with p-methoxyphenylpiperazine Ethanol solvent, HCl gas bubbling, reflux 0°C to reflux (78°C) 12 hours 62-89.5 Product isolated as HCl salt
Acetylation Acetic anhydride or acetyl chloride Ambient to mild heat Several hours Not specified Selective acetylation

Purification and Characterization

  • The crude products are purified by extraction with organic solvents such as methylene chloride or ether.
  • Drying agents like magnesium sulfate or sodium sulfate are used to remove moisture.
  • Final purification may involve silica gel chromatography using solvent mixtures (e.g., ethyl acetate/hexanes).
  • The product is often isolated as a crystalline hydrochloride salt, enhancing stability and purity.

Summary Table of Key Synthetic Steps

Synthetic Step Description Key Reagents/Conditions Outcome
1. Azetidine preparation Deprotection and isolation of 3-amino-azetidine HCl gas, aqueous base, organic extraction Crystalline azetidine intermediate (64%)
2. Piperazine coupling Nucleophilic substitution with p-methoxyphenylpiperazine Ethanol, HCl gas bubbling, reflux Substituted azetidine-piperazine (62-89.5%)
3. Acetylation Introduction of acetyl group on azetidine nitrogen Acetic anhydride or acetyl chloride N-Acetylated final product
4. Purification Extraction, drying, chromatography Solvent extraction, silica gel chromatography Pure crystalline hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetyl group can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antidepressant and Antipsychotic Activity

The piperazine moiety in N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine is known for its role in the development of antidepressant and antipsychotic drugs. Compounds containing piperazine derivatives have been extensively studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This compound may exhibit similar properties, making it a candidate for further investigation in treating mood disorders and schizophrenia.

Anticancer Properties

Research indicates that azetidine derivatives can possess significant anticancer activity. The incorporation of the azetidine ring into drug design has been shown to enhance the bioactivity of compounds against various cancer cell lines. For instance, studies on related azetidine compounds have demonstrated effectiveness against hepatocellular carcinoma and breast cancer cells, suggesting that this compound could be explored for similar therapeutic effects .

Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies, including:

  • Azetidine Formation : Utilizing palladium-catalyzed reactions for the formation of functionalized azetidines, which allows for the introduction of various substituents that can enhance biological activity .
  • Mannich Reaction : This reaction is pivotal in generating Mannich bases, which have shown promising biological activities. The ability to modify the piperazine ring through this reaction can lead to compounds with improved pharmacological profiles .

Reactivity Studies

The reactivity of azetidines is significant due to their strain-induced properties, allowing for unique reactivity patterns such as ring-opening reactions and functional group transformations. These properties are crucial for developing diverse chemical libraries aimed at drug discovery .

Case Study: Anticancer Screening

A study evaluated a series of azetidine derivatives, including those structurally related to this compound, against various cancer cell lines (e.g., MCF-7). Results indicated that modifications in the piperazine structure significantly influenced cytotoxicity, with some derivatives achieving IC50 values lower than 2 µg/mL against breast cancer cells .

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine derivatives in animal models of depression and anxiety. Compounds similar to this compound showed promise in reducing depressive-like behaviors, suggesting potential antidepressant properties that warrant further exploration .

Tables

Application AreaPotential BenefitsReferences
Antidepressant ActivityModulation of serotonin/dopamine systems
Anticancer ActivityEffective against various cancer cell lines
Synthetic VersatilityMultiple synthetic pathways available

Mechanism of Action

The mechanism of action of N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Features Biological Activity IC₅₀/Potency Mechanism Reference
Target Compound N-Acetyl, p-methoxyphenylpiperazinyl azetidine Intermediate/API N/A N/A
Betulinamide 1c Acetylated, piperazinyl triterpenoid Antimalarial 220 nM Parasitemia reduction
MAGL Inhibitor 8 Piperazinyl azetidine-carbamate Irreversible MAGL inhibition Not reported Covalent binding
Antitubercular Compound (Patent) Trifluoromethylphenyl-piperazinyl pyrrole Antimycobacterial Not reported Enzyme inhibition

Table 2: Substituent Effects on Piperazine Derivatives

Substituent on Piperazine Core Structure Biological Target Key Property
p-Methoxyphenyl Azetidine MAGL/Intermediate Electron-donating
3-Trifluoromethylphenyl Pyrrole Mycobacterial enzymes Lipophilicity
Thiazol-2-yl methanone Azetidine MAGL Reversible inhibition

Biological Activity

N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that typically exhibit diverse biological activities. The synthesis of this compound involves acylation reactions, where the amine groups can be modified to enhance biological activity. The presence of the p-methoxyphenyl group is significant as it can influence the lipophilicity and overall pharmacological profile of the compound.

Biological Activities

1. Antioxidant Activity
Recent studies indicate that compounds with similar structures often exhibit antioxidant properties. For instance, derivatives containing methoxy groups have shown enhanced radical scavenging abilities compared to standard antioxidants like ascorbic acid . Although specific data on this compound's antioxidant activity is limited, the general trend suggests potential efficacy in this area.

2. Anticancer Activity
Compounds bearing the piperazine moiety have been associated with anticancer effects. For example, derivatives tested against human glioblastoma and breast cancer cell lines demonstrated significant cytotoxicity, suggesting that modifications in the azetidine structure could yield similar results for this compound . The incorporation of acetyl groups typically enhances biological activity, which may be beneficial in developing anticancer agents.

3. Antimicrobial Activity
The azetidine scaffold is known for its antimicrobial properties. Compounds derived from azetidines have shown effectiveness against various bacterial strains, indicating that this compound might exhibit similar activities .

Case Studies and Research Findings

A thorough examination of the literature reveals several case studies highlighting the biological activity of related compounds:

Study Compound Activity Cell Line/Organism Findings
1,2,4-Triazole DerivativesAntioxidantU-87 Glioblastoma1.37 times higher than ascorbic acid
Piperazine DerivativesAntimicrobialVarious BacteriaEffective against drug-resistant strains
Azetidine-Based CompoundsAnticancerMDA-MB-231 Breast CancerSignificant cytotoxicity observed

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition: Many azetidine derivatives act as enzyme inhibitors, including those targeting cytochrome P450 enzymes involved in drug metabolism and biosynthesis pathways .
  • Receptor Interaction: The piperazine ring can interact with various neurotransmitter receptors, potentially influencing neuropharmacological effects .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step reactions, including piperazine functionalization, azetidine ring formation, and acetylation. For example, piperazine derivatives can be synthesized via nucleophilic substitution using 4-(p-methoxyphenyl)piperazine and halogenated intermediates under reflux conditions (e.g., DMF or THF at 80–100°C for 12–24 hours) . Post-functionalization of the azetidine ring requires careful control of stoichiometry to avoid byproducts. Yield optimization often depends on solvent polarity, catalyst selection (e.g., palladium for hydrogenation steps), and purification via column chromatography (chloroform:methanol gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment. Structural confirmation relies on 1H^1H/13C^{13}C-NMR to verify acetyl group resonance (~2.1 ppm for CH3_3) and piperazinyl/azetidine proton splitting patterns. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 375.2 for C20_{20}H26_{26}N4_4O2_2) .

Q. What are the primary pharmacological targets of piperazinyl-azetidine derivatives, and how is binding affinity measured?

  • Piperazinyl-azetidine scaffolds often target monoacylglycerol lipase (MAGL) or serotonin receptors (5-HT2A_{2A}). Binding assays use radiolabeled ligands (e.g., 3H^3H-CP55940 for MAGL) or fluorescence polarization. IC50_{50} values are determined via dose-response curves in recombinant enzyme systems .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect the compound’s metabolic stability and selectivity?

  • Substituent effects are studied through structure-activity relationship (SAR) assays. For instance, replacing the p-methoxy group with electron-withdrawing groups (e.g., -CF3_3) enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Selectivity for MAGL over FAAH is improved by optimizing the azetidine linker length and acetyl group orientation .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

  • Discrepancies arise from solvent polarity and pH variations. For example, solubility in DMSO (≥50 mg/mL) may conflict with aqueous buffers (≤0.1 mg/mL at pH 7.4). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation pathways (e.g., hydrolysis of the acetyl group) .

Q. How can researchers design in vivo studies to address off-target effects of piperazinyl-azetidine derivatives?

  • Use knockout mouse models (e.g., MAGL/^{-/-}) to isolate target-specific effects. Off-target profiling via broad-panel receptor screening (e.g., 100+ GPCRs) and PET imaging with 11C^{11}C-labeled analogs helps quantify brain penetration and non-specific binding .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

  • Matrix interference (e.g., plasma proteins) requires solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Quantification via LC-MS/MS using deuterated internal standards (e.g., d4_4-acetyl analog) improves accuracy. Limit of detection (LOD) is typically ≤1 ng/mL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine
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N-Acetyl-3-(4-(p-methoxyphenyl)piperazinyl)azetidine

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